N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide
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Overview
Description
N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide is a complex organic compound that features a cyano group, fluorobenzyl and fluorophenyl groups, and a diphenylphosphinic amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of fluorobenzyl and fluorophenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the diphenylphosphinic amide moiety: This step may involve the reaction of diphenylphosphinic chloride with an amine derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-1-(4-chlorobenzyl)-2-(4-chlorophenyl)vinyl)-P,P-diphenylphosphinic amide
- N-(2-Cyano-1-(4-methylbenzyl)-2-(4-methylphenyl)vinyl)-P,P-diphenylphosphinic amide
Uniqueness
N-(2-Cyano-1-(4-fluorobenzyl)-2-(4-fluorophenyl)vinyl)-P,P-diphenylphosphinic amide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
21434-03-7 |
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Molecular Formula |
C28H21F2N2OP |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(Z)-3-(diphenylphosphorylamino)-2,4-bis(4-fluorophenyl)but-2-enenitrile |
InChI |
InChI=1S/C28H21F2N2OP/c29-23-15-11-21(12-16-23)19-28(27(20-31)22-13-17-24(30)18-14-22)32-34(33,25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-18H,19H2,(H,32,33)/b28-27+ |
InChI Key |
WPFKLANJAXZSDR-BYYHNAKLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N/C(=C(\C#N)/C3=CC=C(C=C3)F)/CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC(=C(C#N)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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